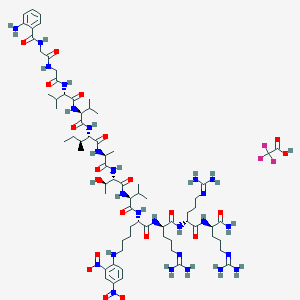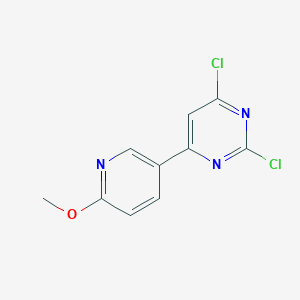![molecular formula C20H24FN3O4 B12627053 (3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic molecule featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrole derivative, forming the spiro[indole-pyrrole] core.
Functional group modifications: Introduction of the fluorine atom, methoxypropyl group, and isopropyl group is carried out through selective halogenation, alkylation, and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione: can be compared with other spirocyclic compounds, such as:
Spiro[indole-pyrrolidine] derivatives: These compounds share a similar core structure but differ in the substituents attached to the spirocyclic system.
Fluorinated indole derivatives: These compounds contain a fluorine atom on the indole ring but may lack the spirocyclic structure.
Methoxypropyl-substituted compounds: These compounds feature a methoxypropyl group but may have different core structures.
The uniqueness of (3a’S,6a’R)-5-fluoro-5’-(3-methoxypropyl)-3’-(propan-2-yl)-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H24FN3O4 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(3aR,6aS)-5'-fluoro-5-(3-methoxypropyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C20H24FN3O4/c1-10(2)16-14-15(18(26)24(17(14)25)7-4-8-28-3)20(23-16)12-9-11(21)5-6-13(12)22-19(20)27/h5-6,9-10,14-16,23H,4,7-8H2,1-3H3,(H,22,27)/t14-,15-,16?,20?/m0/s1 |
Clave InChI |
LNQJCCOJHFODLA-OMMUHCLJSA-N |
SMILES isomérico |
CC(C)C1[C@@H]2[C@@H](C(=O)N(C2=O)CCCOC)C3(N1)C4=C(C=CC(=C4)F)NC3=O |
SMILES canónico |
CC(C)C1C2C(C(=O)N(C2=O)CCCOC)C3(N1)C4=C(C=CC(=C4)F)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)

![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
